Bis(2-chloroethyl) carbonate is an organochlorine compound with the chemical formula and a molecular weight of approximately 187.02 g/mol. It is recognized for its structure, which includes two chloroethyl groups attached to a carbonate moiety. This compound is a colorless to light yellow liquid at room temperature, with a melting point of 10 °C and a boiling point of 241 °C . Its unique properties allow it to participate in various
Several methods exist for synthesizing bis(2-chloroethyl) carbonate:
Bis(2-chloroethyl) carbonate has several applications across different fields:
Studies have explored the interactions of bis(2-chloroethyl) carbonate with various substrates under different conditions. Research indicates that this compound can effectively engage in solventless reactions, demonstrating enhanced reactivity when combined with catalytic bases. Such studies highlight its potential utility in developing new synthetic pathways and materials .
Bis(2-chloroethyl) carbonate shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(2-chloroethyl) sulfide | Known as mustard gas; a potent blistering agent used in warfare. | |
| Bis(2-chloroethyl) ether | Used as an anesthetic; less reactive than bis(2-chloroethyl) carbonate. | |
| Bis(1-chloroethyl) carbonate | Similar reactivity but lacks the dual chloroethyl groups. | |
| Ethylene glycol bis(2-chloroethyl) | A derivative used in polymer synthesis; more hydrophilic than bis(2-chloroethyl) carbonate. |
The distinct feature of bis(2-chloroethyl) carbonate lies in its ability to form carbonates and carbamates through nucleophilic substitution reactions, setting it apart from other chlorinated compounds that primarily function as alkylating agents or solvents .